

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives and their properties

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Compound of Interest

Compound Name: 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

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An In-Depth Technical Guide to **4-(Oxazolo[4,5-b]pyridin-2-yl)aniline** Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design, owing to their diverse chemical properties and ability to engage with a wide array of biological targets. Among these, the oxazolo[4,5-b]pyridine ring system, a fused heterocycle incorporating both pyridine and oxazole moieties, is recognized as a "privileged structure."^{[1][2]} This framework serves as the foundation for compounds with a broad spectrum of biological activities.

This guide focuses on a specific, highly promising class of these compounds: **4-(Oxazolo[4,5-b]pyridin-2-yl)aniline** and its derivatives. This core structure combines the biologically active oxazolo[4,5-b]pyridine framework with an aniline group, creating a versatile building block for developing novel therapeutics.^[3] Derivatives of this scaffold have demonstrated significant potential in several key therapeutic areas, including oncology, and infectious diseases, particularly as antiparasitic agents.^{[3][4]}

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis strategies, physicochemical properties, structure-activity relationships (SAR), and demonstrated biological

activities of **4-(oxazolo[4,5-b]pyridin-2-yl)aniline** derivatives, with the goal of facilitating further research and development in this promising area.

Core Chemical Structure and Physicochemical Properties

The foundational molecule, **4-(oxazolo[4,5-b]pyridin-2-yl)aniline**, possesses a rigid, planar fused ring system linked to a reactive aniline moiety. The nitrogen and oxygen atoms within the heterocyclic core are crucial, acting as potential hydrogen bond acceptors, which can enhance binding affinity to biological targets like enzymes and receptors.[2][3] The aniline amino group provides a key site for further chemical modification and can act as a nucleophile in various reactions.[3]

Physicochemical Data for the Core Scaffold

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ N ₃ O	[5][6]
Molar Mass	211.22 g/mol	[5]
Predicted Density	1.317±0.06 g/cm ³	[5]
Canonical SMILES	<chem>C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N</chem>	[6]
InChI Key	IQYADSABMIDDAV-UHFFFAOYSA-N	[6]

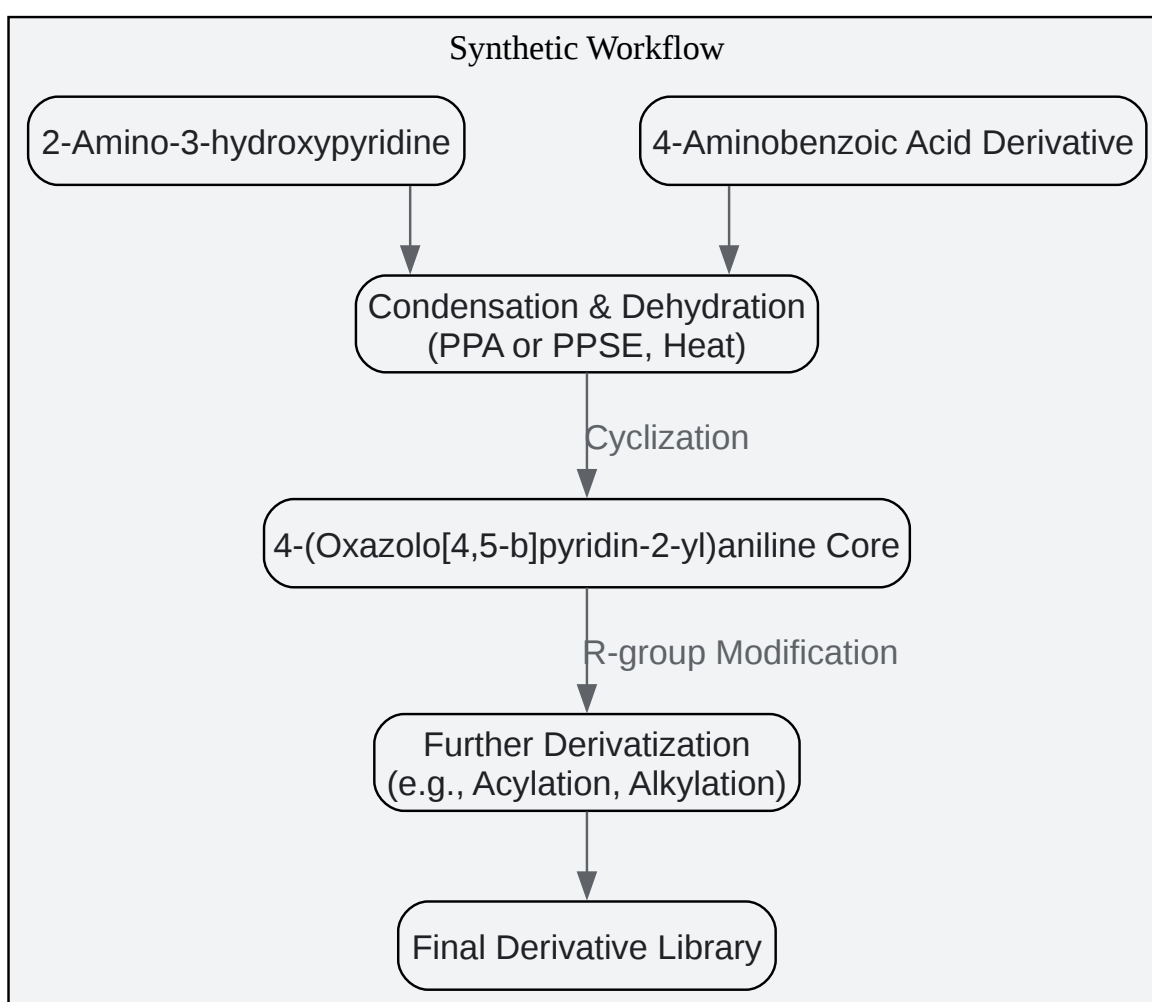
Synthesis Strategies: A Guide to Chemical Elaboration

The construction of the oxazolo[4,5-b]pyridine core is a critical step in the synthesis of its derivatives. Several robust methods have been established, with the most common approach involving the condensation and subsequent cyclization of aminopyridine precursors.

Primary Synthetic Pathway: Condensation and Cyclization

The most prevalent and efficient method involves the reaction of a 2-amino-3-hydroxypyridine intermediate with a substituted benzoic acid, typically 4-aminobenzoic acid or a derivative thereof. The reaction is generally facilitated by a dehydrating/condensing agent such as polyphosphoric acid (PPA) or its silyl ester (PPSE), which drives the formation of the oxazole ring at elevated temperatures.[7][8]

This one-pot approach is advantageous due to its high yield and the relative accessibility of the starting materials.[7]



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Caption: General workflow for synthesizing the oxazolo[4,5-b]pyridine core.

Alternative Synthetic Routes

Other synthetic strategies include:

- **Multi-step Cyclization:** Formation of the oxazolo[4,5-b]pyridine ring can be achieved through the cyclization of precursors like 2-aminopyridines with α -haloketones.[\[3\]](#)
- **Solid-Phase Synthesis:** For the rapid generation of a library of derivatives for high-throughput screening, solid-phase synthesis offers a powerful approach. This method typically involves immobilizing an anthranilic acid derivative on a resin, followed by sequential construction of the heterocyclic core and cleavage to release the final products.[\[3\]](#)

Experimental Protocol: Synthesis of 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine-6-carboxylate

This protocol is adapted from a documented synthesis of a related derivative and illustrates the key steps of condensation, functionalization via Heck reaction, and subsequent reductions.[\[7\]](#)

- **Step 1: Oxazole Ring Formation.**
 - Combine 5-bromo-2-amino-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.1 eq) in polyphosphoric acid trimethylsilyl ester (PPSE).
 - Heat the mixture at 200°C for 4-6 hours, monitoring by TLC.
 - Cool the reaction, quench with saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
 - Purify via column chromatography to yield 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine.[\[7\]](#)
- **Step 2: Introduction of Carboxylic Acid Moiety (Heck Reaction).**
 - In a flask, dissolve the bromo-derivative from Step 1 (1.0 eq), palladium acetate (1-2 mol%), and tri-*o*-tolylphosphine (3-4 mol%) in DMF.
 - Add methyl acrylate (1.5 eq) and triethylamine (2.0 eq).

- Reflux the mixture for 24 hours.^[7]
- After cooling, dilute with water and extract with ethyl acetate. The resulting product is the methyl acrylate adduct.
- Step 3: Reduction of Double Bond.
 - Dissolve the product from Step 2 in DMF and add 10% Palladium on carbon (Pd/C).
 - Hydrogenate under 3 atm of H₂ for 48 hours.^[7]
 - Filter the catalyst and remove the solvent under reduced pressure to obtain the propanoate derivative.
- Step 4: Reduction of Nitrile to Amine.
 - Dissolve the propanoate derivative in DMF and add Raney Nickel.
 - Hydrogenate under 35 atm of H₂ for 48 hours to reduce the cyano group to a primary amine.^[7]
 - Filter and purify to yield the final aniline derivative.

Biological Activities and Therapeutic Applications

The **4-(oxazolo[4,5-b]pyridin-2-yl)aniline** scaffold is a versatile platform that has been explored for multiple therapeutic applications.^[3]

Antiparasitic Activity: A Novel Class of Trypanocidal Agents

One of the most significant discoveries for this class of compounds is their potent activity against *Trypanosoma brucei*, the parasite responsible for Human African Trypanosomiasis (HAT), or "sleeping sickness."^[4] A high-throughput screen identified 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a hit class with low micromolar activity.

Subsequent structure-activity relationship (SAR) studies revealed that modifications to this core could produce compounds with potent, nanomolar-level efficacy and high selectivity over

mammalian cells.[4] The most active compound from this study exhibited an IC₅₀ of 91 nM against the human pathogenic strain T. b. rhodesiense and was over 700 times less toxic to a mammalian cell line, highlighting a promising therapeutic window.[4] Key to future optimization in this area are improvements in solubility and metabolic stability.[4]

Anticancer Potential

The broader oxazolopyridine class is known for its anticancer properties, often acting through the inhibition of key cellular pathways like protein kinases.[1][9] While the specific targets for **4-(oxazolo[4,5-b]pyridin-2-yl)aniline** derivatives are still under investigation, they have been evaluated for their potential as therapeutic agents against various cancers.[3] The structural similarity to known kinase inhibitors, such as those targeting EGFR or Aurora Kinase, suggests this is a fertile area for further research.[9][10] Compounds containing oxazole and pyrimidine rings have shown superior antiproliferative activity against numerous human cancer cell lines.[11]

Antimicrobial Research

This scaffold has also been explored for its efficacy against various bacterial and fungal strains, contributing to the development of new drugs to combat resistant pathogens.[3] The synthesis of various 2,5-disubstituted benzoxazoles and 2-substituted oxazolo(4,5-b)pyridines has been described to determine their antimicrobial activities and structure-activity relationships.[8]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For the oxazolo[4,5-b]pyridin-2-yl)aniline series, SAR studies have provided critical insights.

Modifications here
impact solubility,
metabolic stability,
and potency

Core scaffold essential
for target binding

Substituents (EWG/EDG)
on aniline ring modulate
electronic properties
and activity

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Caption: Key regions for SAR exploration on the oxazolo[4,5-b]pyridin-2-yl)aniline scaffold.

Key SAR findings include:

- **Anilide Moiety:** In the trypanocidal series, the presence and nature of the anilide group (a derivative of the core aniline) were critical for activity. Sharp SAR was observed, indicating a specific binding interaction is likely required.^[4]
- **Substitution on the Aniline Ring:** The electronic properties of substituents on the aniline ring can significantly modulate activity. Both electron-donating and electron-withdrawing groups can be explored to optimize potency and physicochemical properties.
- **Pyridyl Group Importance:** In related scaffolds, the pyridyl nitrogen has been shown to be important for interacting with protein kinase targets, suggesting that this feature is likely key for the anticancer potential of this series as well.^[9]

Future Directions and Outlook

The **4-(oxazolo[4,5-b]pyridin-2-yl)aniline** scaffold represents a highly promising starting point for the development of novel therapeutics. The demonstrated potent activity against neglected diseases like HAT, coupled with its potential in oncology, warrants significant further investigation.

Future research efforts should focus on:

- **Target Deconvolution:** Identifying the specific molecular targets responsible for the observed anticancer and antiparasitic effects is a critical next step. This can be achieved through techniques like affinity chromatography, proteomics, and kinase profiling.
- **Pharmacokinetic Optimization:** While initial studies have shown high potency, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly solubility and metabolic stability, will be crucial for advancing these compounds into preclinical and clinical development.^[4]
- **Library Expansion and SAR Deepening:** Expanding the library of derivatives through both solution-phase and solid-phase synthesis will allow for a more comprehensive understanding of the SAR, enabling the design of next-generation compounds with improved potency and drug-like properties.^[3]

- Computational Modeling: The use of molecular docking and other computational tools can help rationalize the observed SAR and guide the design of new derivatives with enhanced binding affinity for their biological targets.[10][12]

Conclusion

The **4-(Oxazolo[4,5-b]pyridin-2-yl)aniline** core is a chemically tractable and biologically relevant scaffold that holds considerable promise for drug discovery. Its derivatives have demonstrated potent activity against challenging therapeutic targets, particularly in the fields of parasitology and oncology. Through a combination of innovative synthetic chemistry, rigorous biological evaluation, and rational drug design, this versatile molecular framework is poised to deliver a new generation of therapeutic agents to address unmet medical needs.

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